![molecular formula C12H14ClN3S B1461890 2-Chlor-N-Cyclohexylthieno[3,2-d]pyrimidin-4-amin CAS No. 1002726-68-2](/img/structure/B1461890.png)

2-Chlor-N-Cyclohexylthieno[3,2-d]pyrimidin-4-amin

Übersicht

Beschreibung

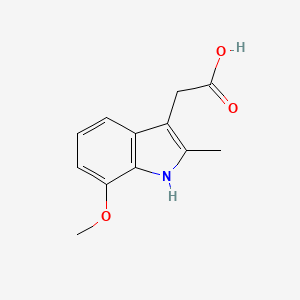

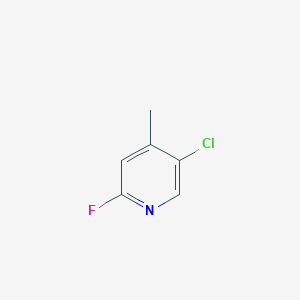

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a derivative of thienopyrimidines, which are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . This compound has been synthesized and characterized by 1H and 13C NMR spectrometry .

Synthesis Analysis

The synthesis of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine involves several steps. It starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis

The molecular structure of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine was confirmed by 1H and 13C NMR, and mass spectrometry data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine include the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, followed by the reaction with POCl3 to form 2,4-dichlorothieno[2,3-d]pyrimidine. This is then reacted with different pyridine amines to form the final product .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Pyrido[2,3-d]pyrimidine haben sich als vielversprechend für die Krebstherapie erwiesen, da sie verschiedene krebsbezogene Signalwege angreifen können. Das 2-Chlor-Derivat könnte möglicherweise wichtige Proteine inhibieren, die an der Zellzyklusregulation und dem Tumorwachstum beteiligt sind. Studien deuten darauf hin, dass ähnliche Verbindungen Tyrosinkinase, ABL-Kinase und den mTOR-Signalweg (mammalian target of rapamycin) angreifen, die für die Proliferation von Krebszellen entscheidend sind .

Antibakterielle Eigenschaften

Der strukturelle Rahmen von Pyrido[2,3-d]pyrimidinen wurde mit antibakteriellen Eigenschaften in Verbindung gebracht. Forschungen zeigen, dass diese Verbindungen gegen eine Reihe von Bakterienstämmen wirksam sein können, indem sie die bakterielle DNA-Synthese oder Proteinproduktion stören, was sie für die Entwicklung neuer Antibiotika wertvoll macht .

ZNS-depressive Effekte

Verbindungen innerhalb der Pyrido[2,3-d]pyrimidin-Familie wurden auf ihre zentralen nervlichen System-(ZNS)-depressiven Effekte untersucht. Dies umfasst potenzielle Anwendungen bei der Sedierung, anxiolytischen und antipsychotischen Behandlungen. Das 2-Chlor-Derivat könnte auf seine Wirksamkeit bei der Modulation von Neurotransmittersystemen im ZNS untersucht werden .

Antikonvulsive Anwendungen

Die Antikonvulsivaktivität von Pyrido[2,3-d]pyrimidinen macht sie zu Kandidaten für die Behandlung von Epilepsie und anderen Krampfanfällen. Sie können wirken, indem sie die elektrische Aktivität von Neuronen verändern oder die Wirkung von Neurotransmittern modulieren, die die Krampfschwellen beeinflussen .

Antipyretische Effekte

Pyrido[2,3-d]pyrimidine haben antipyretische (fiebersenkende) Effekte gezeigt, die bei der Entwicklung neuer Medikamente zur Fiebersenkung genutzt werden könnten. Der Mechanismus könnte die Hemmung der Prostaglandinsynthese beinhalten, ein gängiger Weg zur Fiebersenkung .

Entwicklung therapeutischer Medikamente

Das Pyrido[2,3-d]pyrimidin-Gerüst ist in mehreren therapeutischen Medikamenten vorhanden. Aufgrund seines vielfältigen biologischen Potenzials könnte das 2-Chlor-Derivat ein Ausgangspunkt für die Synthese neuer Medikamente sein, die auf verschiedene Krankheiten abzielen. Es könnte besonders nützlich für die Entwicklung von zielgerichteten Therapien mit weniger Nebenwirkungen sein .

Syntheseweg-Exploration

Das Verständnis der Synthesewege von Pyrido[2,3-d]pyrimidinen ist für die pharmazeutische Chemie von entscheidender Bedeutung. Das 2-Chlor-Derivat kann als Modellverbindung für die Untersuchung verschiedener Syntheseanwendungen dienen, was für die Gestaltung und Optimierung pharmakologisch aktiver Moleküle unerlässlich ist .

Studien zur Medikamentenresistenz

Die Entstehung von medikamentenresistenten Krankheitsstämmen stellt eine erhebliche Herausforderung für die aktuellen Behandlungen dar. Pyrido[2,3-d]pyrimidine, einschließlich des 2-Chlor-Derivats, können verwendet werden, um die Mechanismen der Resistenz zu untersuchen und Strategien zur Überwindung dieser Resistenz zu entwickeln, um die Wirksamkeit bestehender und zukünftiger Medikamente zu gewährleisten .

Wirkmechanismus

Target of Action

The primary target of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it

Biochemical Pathways

The interaction of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway . By binding to the enzyme, the compound could potentially inhibit the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. The downstream effects of this disruption would depend on the specific cellular context and are a topic of ongoing research.

Result of Action

The molecular and cellular effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine’s action are primarily related to its antimicrobial activity . The compound has been tested for its in vitro antimicrobial activity on various Gram-positive and Gram-negative bacteria, as well as anti-fungal activity on certain fungi . Some synthesized compounds have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .

Biochemische Analyse

Biochemical Properties

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the acetyl-CoA carboxylase enzyme, where it has been shown to exhibit binding affinity . This interaction is significant as acetyl-CoA carboxylase is a key enzyme in fatty acid biosynthesis, and its inhibition can lead to reduced lipid production. Additionally, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Cellular Effects

The effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in lipid metabolism, thereby impacting cellular lipid levels . Furthermore, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can alter cell signaling pathways related to cell growth and proliferation, which is particularly relevant in the context of its anticancer properties .

Molecular Mechanism

At the molecular level, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetyl-CoA carboxylase results in the inhibition of this enzyme, thereby reducing fatty acid synthesis . Additionally, 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound has shown stability under various conditions, making it suitable for extended experimental use . Its degradation products and their potential impacts on cellular function are still under investigation. Long-term exposure to 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine vary with different dosages. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, there are threshold effects that can lead to adverse outcomes, including toxicity and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine.

Metabolic Pathways

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing metabolic flux and metabolite levels . This interaction can lead to altered lipid biosynthesis and accumulation, which is relevant for its potential use in treating metabolic disorders .

Transport and Distribution

The transport and distribution of 2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

2-Chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .

Eigenschaften

IUPAC Name |

2-chloro-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c13-12-15-9-6-7-17-10(9)11(16-12)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYOZNQWWUJNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)